

Technical Guide: Albiglutide TFA & Albiglutide Fusion Protein

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Compound of Interest

Compound Name: Albiglutide TFA

Cat. No.: B10825291

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Structural Dynamics, Physicochemical Characterization, and Experimental Protocols

Executive Summary: The "Albiglutide" Distinction

For researchers, the term "Albiglutide" presents a critical nomenclature divergence that must be resolved before experimentation:

- **Albiglutide (Clinical Biologic):** A ~72 kDa recombinant fusion protein consisting of two copies of modified GLP-1 fused to human albumin.^{[1][2][3][4][5]} This is the active pharmaceutical ingredient in drugs like Tanzeum/Eperzan.^{[1][5][6]}
- **Albiglutide TFA (Research Reagent):** Often refers to the pharmacologically active peptide fragment (modified GLP-1, ~3.3 kDa) synthesized chemically and supplied as a Trifluoroacetate (TFA) salt.^{[1][2][3][4]}

This guide covers both, with a specific focus on handling the TFA salt form common in research settings.

Chemical Structure & Molecular Architecture[1][2][3][4]

Albiglutide TFA (The Synthetic Peptide Fragment)

When supplied as a TFA salt, the compound is typically the modified GLP-1 receptor binding domain.[1][2]

- Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg[1][2][4]
- Modification: [Gly8] substitution. The naturally occurring Alanine at position 2 (position 8 in the full proglucagon sequence) is replaced by Glycine.[1][2][3][7]
- Function of Modification: This substitution renders the peptide resistant to degradation by Dipeptidyl Peptidase-4 (DPP-4), extending its half-life relative to native GLP-1.[1][2][4][5][6][8]
- The TFA Counterion: The peptide is protonated at basic residues (His, Lys, Arg) and the N-terminus.[1][2] Trifluoroacetate (CF_3COO^-) serves as the counterion, improving solubility and stability during purification (HPLC) but rendering the solid highly acidic.[1][2][3]

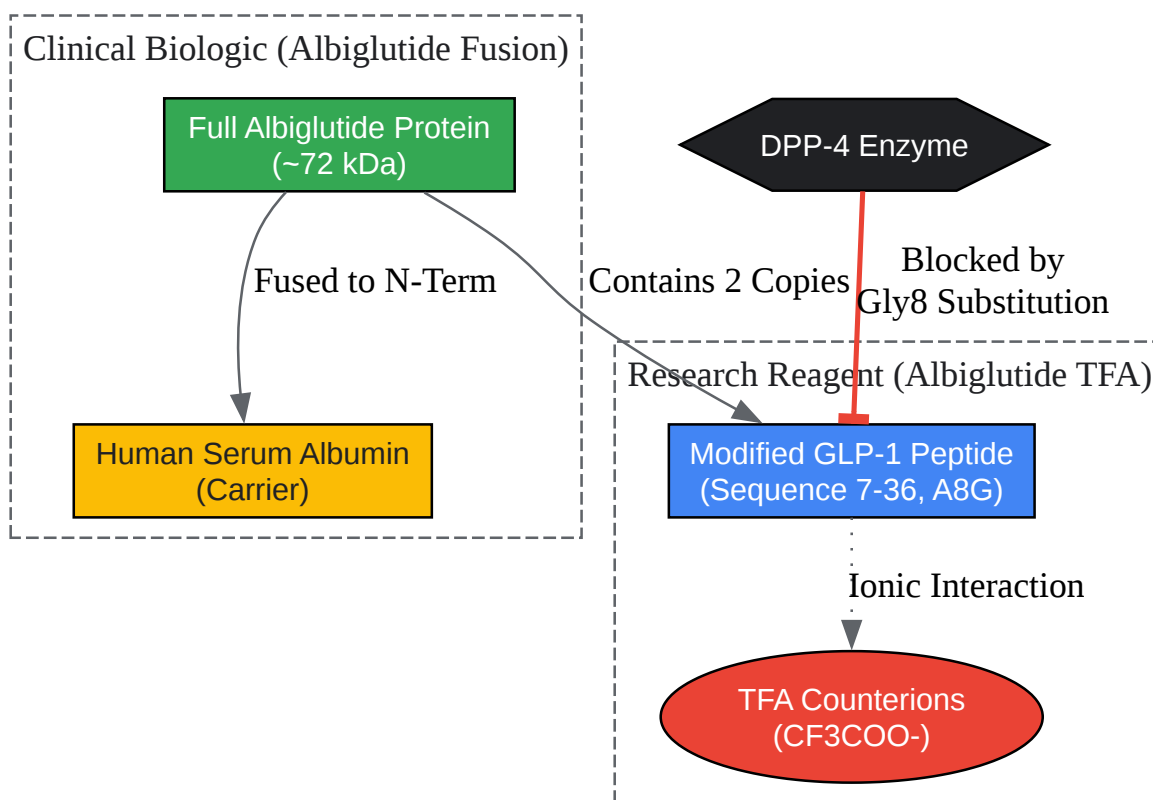
Albiglutide (The Recombinant Fusion Protein)

The full protein architecture used in clinical applications involves a genetic fusion to extend half-life to ~5 days.[1][2][3][4]

- Architecture: [Modified GLP-1 (7-36)] — [Modified GLP-1 (7-36)] — [Human Serum Albumin (HSA)][1][2][3][4][7]
- Fusion Mechanism: Two copies of the peptide are fused in tandem to the N-terminus of albumin.[1][5][9]
- Role of Albumin: Prevents renal clearance (size exclusion) and facilitates recycling via the neonatal Fc receptor (FcRn).[1][2][3][4]

Structural Visualization

The following diagram illustrates the relationship between the synthetic fragment and the full fusion protein.



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Caption: Structural comparison of the synthetic GLP-1 fragment (TFA salt) versus the full albumin-fused clinical protein, highlighting the DPP-4 resistance mechanism.[1][2][3][4]

Physicochemical Properties[2][3][4][10][11]

The following data contrasts the two forms. Researchers must verify which form they possess before calculating molarity.[1]

Property	Albiglutide TFA (Peptide Fragment)	Albiglutide (Fusion Protein)
Molecular Weight	~3,300 – 3,400 Da (varies by salt stoichiometry)	~72,970 Da
Formula	$C_{148}H_{225}N_{39}O_{46} \cdot x(C_2HF_3O_2)$ [1][2][3][4]	$C_{3232}H_{5032}N_{864}O_{979}S_{41}$
Physical State	White lyophilized powder (Hygroscopic)	Lyophilized powder or buffered solution
Solubility	Water, DMSO, dilute acetic acid	Saline, PBS (pH 7. [1][2][3]4)
Acidity (pH)	Acidic (pH < 4 in water due to TFA)	Neutral / Buffered (pH ~7.0–7. [1][2][3][4]4)
Isoelectric Point	~5.5 (Peptide backbone)	~4.7 (Dominated by Albumin)
Storage	-20°C (Desiccated)	2°C–8°C (Liquid), -20°C (Lyophilized)

Experimental Protocols: Handling Albiglutide TFA

Working with TFA salts requires specific buffering strategies to prevent cellular toxicity caused by acidification of the culture medium.[1]

Reconstitution Workflow

Objective: Solubilize the peptide while neutralizing the TFA counterion.[1]

- Initial Solubilization:
 - Dissolve the lyophilized powder in sterile distilled water or DMSO to a high concentration (stock), e.g., 10 mM or 1 mg/mL.
 - Note: Do not dissolve directly in PBS or cell culture media; the high salt concentration can sometimes precipitate the peptide before it fully dissolves.[1]

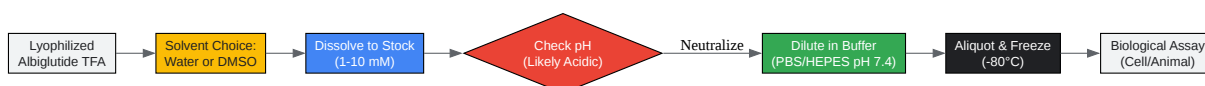
- pH Adjustment (Critical):
 - The solution will be acidic.[1][10][11] For chemical assays, this may be acceptable.[1]
 - For Biological Assays (Cell Culture/In Vivo): You must neutralize the solution.[1][2][3] Dilute the stock at least 1:20 into a buffered medium (e.g., PBS pH 7.4 or HEPES).
 - Verification: Spot-check pH with litmus paper.[1][2][4] If still acidic, add small volumes of 0.1 N NaOH or 1 M Tris-HCl (pH 8.[1][2]0) until physiological pH is reached.[1][2][3]
- Aliquoting & Storage:
 - Avoid freeze-thaw cycles.[1][2][4] Aliquot the stock solution into single-use volumes.
 - Store at -80°C for long-term stability (up to 1 year).[1][2][3][4]

In Vitro GLP-1R Activation Assay

Objective: Validate the activity of **Albiglutide TFA** using a cAMP readout.

- Cell Line: CHO-K1 or HEK293 stably expressing human GLP-1R.[1][2][4]
- Reagent Prep: Dilute **Albiglutide TFA** stock (1 mM in DMSO) to working concentrations (e.g., 0.1 nM – 100 nM) in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).
- Control: Use native GLP-1 (7-36) as a positive control.[1][2][4]
- Readout: Measure intracellular cAMP accumulation after 30 minutes of stimulation.
- Expectation: **Albiglutide TFA** should show similar potency (EC50) to native GLP-1 but significantly higher stability if pre-incubated with DPP-4.[1][2][4]

Handling & Storage Logic Diagram



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Caption: Step-by-step workflow for reconstituting **Albiglutide TFA**, emphasizing the critical pH neutralization step required for biological compatibility.

Mechanism of Action & Pharmacology^{[1][6]}

DPP-4 Resistance

The core chemical innovation in Albiglutide is the Alanine-to-Glycine (A8G) substitution.^{[1][2][4][7]}

- Mechanism: DPP-4 cleaves N-terminal dipeptides (His-Ala) from GLP-1.^{[1][2][4][12]} The enzyme requires a specific stereochemistry at the P1' position (Alanine/Proline).^{[1][2][3]}
- Effect: Substituting Glycine removes the methyl side chain at this position, sterically modifying the scissile bond and reducing DPP-4 affinity by orders of magnitude.

Albumin Fusion (In Vivo Context)

While the TFA peptide fragment works in a dish, the full protein's efficacy relies on albumin.^{[1][3]}

- Neonatal Fc Receptor (FcRn): Albumin binds FcRn in endosomes at acidic pH, protecting it from lysosomal degradation and recycling it back to circulation.^{[1][2][3]} This extends the half-life from minutes (native GLP-1) to ~5 days (Albiglutide).^{[1][2][3][4][8]}

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